molecular formula C23H23Cl2NO6S B11153716 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

Cat. No.: B11153716
M. Wt: 512.4 g/mol
InChI Key: AZXMYNJERIFTMG-UHFFFAOYSA-N
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Description

3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with chlorine, methyl, and sulfonyl groups. It is of interest in various scientific fields due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base.

    Chlorination: The chromen-2-one core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 3 and 6 positions.

    Sulfonylation: The sulfonyl group is introduced by reacting the chlorinated chromen-2-one with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.

    Amidation: The final step involves the reaction of the sulfonylated chromen-2-one with 6-aminohexanoic acid to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Signaling Pathways: Influencing signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is unique due to its specific substitution pattern and the presence of both chlorine and sulfonyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23Cl2NO6S

Molecular Weight

512.4 g/mol

IUPAC Name

(3,6-dichloro-4-methyl-2-oxochromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate

InChI

InChI=1S/C23H23Cl2NO6S/c1-14-7-9-16(10-8-14)33(29,30)26-11-5-3-4-6-21(27)31-20-13-19-17(12-18(20)24)15(2)22(25)23(28)32-19/h7-10,12-13,26H,3-6,11H2,1-2H3

InChI Key

AZXMYNJERIFTMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=C(C=C3C(=C(C(=O)OC3=C2)Cl)C)Cl

Origin of Product

United States

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